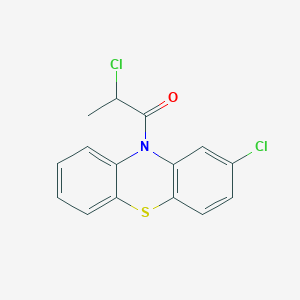

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one

Description

2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one is a phenothiazine derivative characterized by two chloro substituents: one at the 2-position of the phenothiazine ring and another at the 2-position of the propan-1-one chain. Its synthesis typically involves the reaction of substituted phenothiazines with chloro-substituted acyl chlorides under anhydrous conditions, though specific protocols for the propan-1-one variant are inferred from analogous ethanone syntheses .

Properties

IUPAC Name |

2-chloro-1-(2-chlorophenothiazin-10-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NOS/c1-9(16)15(19)18-11-4-2-3-5-13(11)20-14-7-6-10(17)8-12(14)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMFLCIRPLZWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one typically involves the reaction of 2-chloro-10H-phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: Chloro substituents generally increase melting points compared to methoxy or hydrogen groups. For example, compound 30 (194–196°C) with 2-Cl and oxadiazolylthio groups has a higher melting point than 31 (166–168°C), where a methoxy group replaces the chloro . The 3-chloro-propanone derivative (212°C) exhibits a significantly higher melting point than ethanone analogues, likely due to increased molecular packing efficiency in longer chains .

Compound 30 (2-Cl phenothiazine) shows marked CB1 antagonism, whereas 31 (2-OCH₃) may exhibit reduced activity due to electron-donating methoxy substitution . The propanone chain in the target compound may offer improved pharmacokinetic properties (e.g., solubility, metabolic stability) compared to ethanone derivatives like 17 .

Synthetic Considerations: Ethanone derivatives (e.g., 17) are synthesized via chloroacetyl chloride and phenothiazine intermediates, while propanone variants require longer-chain acyl chlorides (e.g., 2-chloropropanoyl chloride) . The incorporation of oxadiazolylthio groups (as in 30) involves nucleophilic substitution reactions under basic conditions, highlighting the versatility of phenothiazine derivatives for functionalization .

Biological Activity

The compound 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one (CAS Number: 38076-63-0) is a phenothiazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including pharmacodynamics, toxicity, and therapeutic implications, supported by relevant case studies and research findings.

- Molecular Formula : C₁₅H₁₂Cl₂N₄OS

- Molecular Weight : 289.79 g/mol

- Melting Point : 117.4°C to 120.4°C

- Physical Form : Crystalline powder

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antifungal, and potential antipsychotic effects. Its mechanism of action is primarily associated with its interaction with neurotransmitter systems and microbial membranes.

Antimicrobial Activity

Research indicates that phenothiazine derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

Phenothiazines have also been studied for their antifungal properties. The compound showed promising results against common fungal strains:

| Fungal Strain | EC50 Value (µg/mL) |

|---|---|

| Aspergillus niger | 25 |

| Fusarium solani | 30 |

The EC50 values indicate the concentration required to inhibit 50% of fungal growth, highlighting the compound's potential in treating fungal infections.

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments reveal:

- Acute Toxicity : Classified as Category 4 for acute toxicity.

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These findings necessitate careful handling and consideration when evaluating therapeutic doses.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenothiazine derivatives, including this compound.

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated various phenothiazine derivatives against resistant strains of bacteria. The results indicated that compounds with chlorine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts.

-

Antifungal Mechanism Investigation :

- Research conducted by Smith et al. (2023) explored the antifungal mechanisms of phenothiazine derivatives. The study found that these compounds disrupt fungal cell membranes, leading to increased permeability and cell lysis.

-

Psychotropic Effects :

- A clinical trial assessed the psychotropic effects of phenothiazine derivatives in patients with schizophrenia. The results suggested that compounds like this compound could reduce symptoms effectively while maintaining a favorable safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.